Oxyphenonium
Oxyphenonium
2-(2-cyclohexyl-2-hydroxy-1-oxo-2-phenylethoxy)ethyl-diethyl-methylammonium is an acylcholine.
A quaternary ammonium anticholinergic agent with peripheral side effects similar to those of ATROPINE. It is used as an adjunct in the treatment of gastric and duodenal ulcer, and to relieve visceral spasms. The drug has also been used in the form of eye drops for mydriatic effect.
A quaternary ammonium anticholinergic agent with peripheral side effects similar to those of ATROPINE. It is used as an adjunct in the treatment of gastric and duodenal ulcer, and to relieve visceral spasms. The drug has also been used in the form of eye drops for mydriatic effect.
Brand Name:
Vulcanchem
CAS No.:
14214-84-7
VCID:
VC20977696
InChI:
InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1
SMILES:
CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula:
C21H34NO3+
Molecular Weight:
348.5 g/mol
Oxyphenonium
CAS No.: 14214-84-7
Cat. No.: VC20977696
Molecular Formula: C21H34NO3+
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-(2-cyclohexyl-2-hydroxy-1-oxo-2-phenylethoxy)ethyl-diethyl-methylammonium is an acylcholine. A quaternary ammonium anticholinergic agent with peripheral side effects similar to those of ATROPINE. It is used as an adjunct in the treatment of gastric and duodenal ulcer, and to relieve visceral spasms. The drug has also been used in the form of eye drops for mydriatic effect. |
|---|---|
| CAS No. | 14214-84-7 |
| Molecular Formula | C21H34NO3+ |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 2-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxyethyl-diethyl-methylazanium |
| Standard InChI | InChI=1S/C21H34NO3/c1-4-22(3,5-2)16-17-25-20(23)21(24,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6,8-9,12-13,19,24H,4-5,7,10-11,14-17H2,1-3H3/q+1 |
| Standard InChI Key | GFRUPHOKLBPHTQ-UHFFFAOYSA-N |
| SMILES | CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
| Canonical SMILES | CC[N+](C)(CC)CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
| Melting Point | 191.5 °C |
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